molecular formula C10H17NOSi B3383260 4-{[(trimethylsilyl)oxy]methyl}aniline CAS No. 403613-26-3

4-{[(trimethylsilyl)oxy]methyl}aniline

Cat. No.: B3383260
CAS No.: 403613-26-3
M. Wt: 195.33 g/mol
InChI Key: UMGGPDOEWATZPM-UHFFFAOYSA-N
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Description

4-{[(Trimethylsilyl)oxy]methyl}aniline is an organic compound with the molecular formula C10H17NOSi. It is characterized by the presence of a trimethylsilyl group attached to a methylene group, which is further connected to an aniline moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(trimethylsilyl)oxy]methyl}aniline typically involves the reaction of 4-aminobenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The general reaction scheme is as follows:

4-aminobenzyl alcohol+trimethylsilyl chloride4-[(trimethylsilyl)oxy]methylaniline\text{4-aminobenzyl alcohol} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} 4-aminobenzyl alcohol+trimethylsilyl chloride→4-[(trimethylsilyl)oxy]methylaniline

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure maximum yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Trimethylsilyl)oxy]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.

Scientific Research Applications

4-{[(Trimethylsilyl)oxy]methyl}aniline has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-{[(trimethylsilyl)oxy]methyl}aniline exerts its effects is primarily through its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective functionalization of other parts of the molecule. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Trimethylsilyl)oxy]methyl}phenol
  • 4-{[(Trimethylsilyl)oxy]methyl}benzoic acid
  • 4-{[(Trimethylsilyl)oxy]methyl}benzaldehyde

Uniqueness

4-{[(Trimethylsilyl)oxy]methyl}aniline is unique due to its specific combination of a trimethylsilyl group and an aniline moiety. This combination provides both steric protection and the reactivity of the aniline group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(trimethylsilyloxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGGPDOEWATZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403613-26-3
Record name 4-{[(trimethylsilyl)oxy]methyl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino benzyl alcohol (16.0 g, 13.0 mmol, 1.0 eq) in THF (400 mL), was added triethylamine (18.9 mL, 13.6 mmol, 1.05 eq) followed by trimethylchlorosilane (17.2 mL, 13.6 mmol, 1.05 eq). The reaction mixture was stirred under a nitrogen atmosphere overnight at room temperature. THF was evaporated under vacuum and the mixture partitioned with ethyl acetate (300 mL) and water (300 mL). The organic phase was isolated and the aqueous layer re-extracted with ethyl acetate (2×100 mL). The combined organic phases were washed with brine (2×150 mL), dried (MgSO4), filtered and concentrated in vacuo. The product was obtained as a yellow oil (24.0 g, 95% yield) and used in stage 4 without further purification.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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